Tetrasulfide, ethyl methyl
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Overview
Description
Tetrasulfide, ethyl methyl, is an organosulfur compound characterized by the presence of four sulfur atoms bonded to ethyl and methyl groups. This compound belongs to the class of sulfides, which are sulfur analogs of ethers. Sulfides are known for their distinctive odors and are commonly found in various biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasulfide, ethyl methyl, can be synthesized through the alkylation of thiols. One common method involves the reaction of ethyl thiol with methyl thiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the thiols being converted to the corresponding sulfides .
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of alkyl halides and thiourea. The reaction between an alkyl halide and thiourea produces an intermediate, which is then further reacted to form the desired sulfide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetrasulfide, ethyl methyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide back to the corresponding thiols.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated products depending on the electrophile used
Scientific Research Applications
Tetrasulfide, ethyl methyl, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its role in biological systems, particularly in the formation of sulfur-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of high-temperature plastics and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of tetrasulfide, ethyl methyl, involves the interaction of the sulfur atoms with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfide: A simpler sulfide with two methyl groups.
Diethyl sulfide: Contains two ethyl groups.
Methyl phenyl sulfide: Contains a methyl and a phenyl group
Uniqueness
Tetrasulfide, ethyl methyl, is unique due to the presence of four sulfur atoms, which imparts distinct chemical properties. The combination of ethyl and methyl groups also provides a unique reactivity profile compared to other sulfides .
Properties
IUPAC Name |
(methyltetrasulfanyl)ethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S4/c1-3-5-7-6-4-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWINZMMMZGEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSSSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222732 |
Source
|
Record name | Tetrasulfide, ethyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72437-44-6 |
Source
|
Record name | Tetrasulfide, ethyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072437446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasulfide, ethyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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